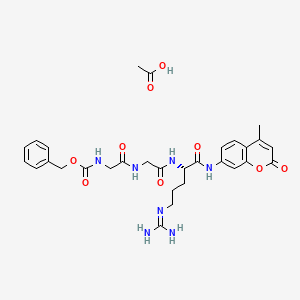

Z-Gly-Gly-Arg-AMC acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

acetic acid;benzyl N-[2-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33N7O7.C2H4O2/c1-17-12-25(38)42-22-13-19(9-10-20(17)22)34-26(39)21(8-5-11-31-27(29)30)35-24(37)15-32-23(36)14-33-28(40)41-16-18-6-3-2-4-7-18;1-2(3)4/h2-4,6-7,9-10,12-13,21H,5,8,11,14-16H2,1H3,(H,32,36)(H,33,40)(H,34,39)(H,35,37)(H4,29,30,31);1H3,(H,3,4)/t21-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVVGJZBMODPHEX-BOXHHOBZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37N7O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

639.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism and Application of Z-Gly-Gly-Arg-AMC Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-Gly-Gly-Arg-AMC acetate is a widely utilized fluorogenic substrate essential for the kinetic analysis of trypsin-like serine proteases. Its mechanism of action relies on the enzymatic cleavage of the amide bond between the C-terminal arginine residue and the fluorescent reporter group, 7-amino-4-methylcoumarin (AMC). This cleavage results in a quantifiable increase in fluorescence, providing a sensitive and continuous measure of enzymatic activity. This technical guide delves into the core mechanism of this compound, presents key quantitative data for its interaction with various proteases, and provides detailed experimental protocols for its application in research and drug development.

Core Mechanism of Action

This compound is a synthetic peptide composed of three amino acids—glycine, glycine, and arginine—with a benzyloxycarbonyl (Z) protecting group at the N-terminus and a 7-amino-4-methylcoumarin (AMC) fluorophore attached to the C-terminal arginine via an amide bond. In its intact form, the AMC group is non-fluorescent.

The substrate is specifically designed to be recognized and cleaved by trypsin-like serine proteases, which exhibit a preference for cleaving peptide bonds C-terminal to arginine or lysine residues. The enzymatic reaction proceeds as follows:

-

Enzyme-Substrate Binding: The protease's active site recognizes and binds to the Gly-Gly-Arg sequence of the substrate.

-

Catalytic Cleavage: The serine protease catalyzes the hydrolysis of the amide bond between the arginine residue and the AMC molecule.

-

Fluorescence Emission: Upon cleavage, the free AMC is released. The liberated AMC is highly fluorescent, with an excitation maximum around 360-380 nm and an emission maximum in the range of 440-460 nm.[1]

The rate of the increase in fluorescence intensity is directly proportional to the enzymatic activity, allowing for real-time kinetic measurements.

Quantitative Data Presentation

The following table summarizes the key kinetic parameters for the interaction of Z-Gly-Gly-Arg-AMC with various trypsin-like proteases.

| Enzyme | Michaelis-Menten Constant (Km) | Catalytic Rate Constant (kcat) | Source |

| Thrombin | 21.7 µM (for Z-Gly-Pro-Arg-AMC) | 18.6 s-1 (for Z-Gly-Pro-Arg-AMC) | [2] |

| Trypsin | 0.019 mM (for Z-Gly-Pro-Arg-AMC) | Not Specified | [3] |

Note: Specific kinetic data for Z-Gly-Gly-Arg-AMC with thrombin and trypsin was not explicitly available in the search results. The provided data is for the closely related substrate Z-Gly-Pro-Arg-AMC, which is also a substrate for these enzymes. The bulky benzyloxycarbonyl group on Z-Gly-Gly-Arg-AMC may lead to a slower rate of hydrolysis compared to unprotected variants.[4]

Signaling Pathway and Experimental Workflow

Enzymatic Cleavage of Z-Gly-Gly-Arg-AMC

Caption: Enzymatic cleavage of Z-Gly-Gly-Arg-AMC by a serine protease.

Experimental Workflow for Enzyme Activity Assay

References

- 1. Z-Gly-Gly-Arg-AMC (Urokinase Substrate III) - Echelon Biosciences [echelon-inc.com]

- 2. glpbio.com [glpbio.com]

- 3. Characterization of the serine protease and serine protease inhibitor from the tissue-penetrating nematode Anisakis simplex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A review of commercially available thrombin generation assays - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Substrate Specificity of Z-Gly-Gly-Arg-AMC Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Gly-Gly-Arg-AMC acetate (Z-GGR-AMC) is a synthetic fluorogenic substrate widely utilized in biochemical assays to characterize the activity of various proteases. Its chemical structure, featuring a tripeptide sequence (Gly-Gly-Arg) linked to a fluorescent reporter group, 7-amino-4-methylcoumarin (AMC), allows for sensitive and real-time monitoring of enzymatic cleavage. This guide provides a comprehensive overview of the substrate specificity of Z-GGR-AMC, detailing its interactions with key enzymes, presenting quantitative kinetic data, and offering detailed experimental protocols.

The principle of the assay is based on the enzymatic hydrolysis of the amide bond between the arginine residue of the peptide and the AMC fluorophore. Upon cleavage, the highly fluorescent AMC is released, resulting in a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity. The benzyloxycarbonyl (Z) group attached to the N-terminus of the peptide enhances its stability and recognition by certain proteases.

Enzyme Specificity and Kinetic Parameters

Z-GGR-AMC is primarily recognized and cleaved by proteases that exhibit a preference for arginine at the P1 position of the substrate cleavage site. While it is most commonly associated with thrombin, several other important proteases can also hydrolyze this substrate. The following table summarizes the known enzyme specificity and the available kinetic parameters for Z-Gly-Gly-Arg-AMC.

| Enzyme | Enzyme Class | P1 Specificity | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Thrombin | Serine Protease | Arginine | 100[1] | 1.03[1] | 1.03 x 10⁴ |

| Urokinase (uPA) | Serine Protease | Arginine | Not Reported | Not Reported | Not Reported |

| Trypsin | Serine Protease | Arginine/Lysine | Not Reported | Not Reported | Not Reported |

| Tissue Plasminogen Activator (tPA) | Serine Protease | Arginine | Not Reported | Not Reported | Not Reported |

| Human Kallikrein 8 (hK8) | Serine Protease | Arginine | Not Reported | Not Reported | 2.0 x 10³ |

| Proteasome (Trypsin-like activity) | Cysteine/Threonine Protease | Arginine/Lysine | Not Reported | Not Reported | Not Reported |

Note: The kinetic parameters can vary depending on the experimental conditions (e.g., pH, temperature, buffer composition). The data presented here are based on published literature under specific assay conditions.

Key Signaling Pathways and Logical Relationships

The enzymes that cleave Z-GGR-AMC are involved in critical physiological and pathological signaling pathways, most notably the coagulation cascade.

Caption: Simplified coagulation pathway showing Thrombin's role and its cleavage of Z-GGR-AMC.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results. Below are recommended methodologies for assaying the activity of various enzymes using Z-GGR-AMC.

General Assay Principle and Workflow

The general workflow for a protease assay using Z-GGR-AMC involves the preparation of reagents, incubation of the enzyme with the substrate, and measurement of the resulting fluorescence.

Caption: General experimental workflow for a protease assay using Z-GGR-AMC.

Thrombin Activity Assay

This protocol is adapted from a thrombin generation assay.[1]

Materials:

-

Assay Buffer: 20 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, 0.1% PEG 8000, pH 7.4.

-

Thrombin: Purified human α-thrombin.

-

Z-Gly-Gly-Arg-AMC Stock Solution: 10 mM in DMSO.

-

96-well black microplate.

-

Fluorescence microplate reader.

Procedure:

-

Prepare serial dilutions of thrombin in assay buffer to the desired concentrations.

-

Prepare the Z-GGR-AMC working solution by diluting the stock solution in assay buffer to a final concentration of 1 mM. For determination of Km, a range of substrate concentrations (e.g., 0-1000 µM) should be prepared.

-

Add 50 µL of the thrombin dilutions to the microplate wells.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 50 µL of the Z-GGR-AMC working solution to each well.

-

Immediately measure the fluorescence intensity at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm. Readings should be taken kinetically every minute for 30-60 minutes.

-

Calculate the initial velocity (V₀) of the reaction from the linear portion of the fluorescence versus time curve.

-

For Km and kcat determination, plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

Urokinase (uPA) Activity Assay

This protocol is a general guideline for measuring uPA activity.

Materials:

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.5.

-

Urokinase: Recombinant human urokinase.

-

Z-Gly-Gly-Arg-AMC Stock Solution: 10 mM in DMSO.

-

96-well black microplate.

-

Fluorescence microplate reader.

Procedure:

-

Prepare dilutions of urokinase in assay buffer.

-

Prepare the Z-GGR-AMC working solution by diluting the stock solution in assay buffer to a final concentration of 200 µM.

-

Add 50 µL of the urokinase dilutions to the microplate wells.

-

Add 50 µL of the Z-GGR-AMC working solution to each well.

-

Immediately measure the fluorescence intensity kinetically at Ex/Em wavelengths of 380/460 nm for at least 15 minutes at 37°C.

-

Calculate the rate of hydrolysis from the slope of the linear portion of the curve.

Trypsin Activity Assay

This protocol can be used for the general measurement of trypsin activity.

Materials:

-

Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.

-

Trypsin: Purified bovine or porcine trypsin.

-

Z-Gly-Gly-Arg-AMC Stock Solution: 10 mM in DMSO.

-

96-well black microplate.

-

Fluorescence microplate reader.

Procedure:

-

Prepare appropriate dilutions of trypsin in the assay buffer.

-

Prepare the Z-GGR-AMC working solution by diluting the stock solution in assay buffer. A common starting concentration is 100 µM.

-

Add 50 µL of the trypsin dilutions to the microplate wells.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Start the reaction by adding 50 µL of the Z-GGR-AMC working solution.

-

Monitor the increase in fluorescence at Ex/Em 360/460 nm over time.

-

Determine the initial reaction velocity from the linear phase of the reaction.

Tissue Plasminogen Activator (tPA) Activity Assay

This protocol describes a method for measuring tPA activity, often in the context of plasminogen activation. For direct tPA activity on Z-GGR-AMC, a similar setup to the urokinase assay can be used.

Materials:

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4.

-

tPA: Recombinant human tPA.

-

Z-Gly-Gly-Arg-AMC Stock Solution: 10 mM in DMSO.

-

96-well black microplate.

-

Fluorescence microplate reader.

Procedure:

-

Prepare dilutions of tPA in the assay buffer.

-

Prepare the Z-GGR-AMC working solution to a final concentration of 200 µM in the assay buffer.

-

Add 50 µL of the tPA dilutions to the microplate wells.

-

Add 50 µL of the Z-GGR-AMC working solution to initiate the reaction.

-

Immediately measure the fluorescence kinetically at Ex/Em 380/460 nm at 37°C.

-

Calculate the reaction rate from the linear portion of the fluorescence curve.

Proteasome Trypsin-Like Activity Assay

The 20S proteasome possesses three distinct catalytic activities: chymotrypsin-like, trypsin-like, and caspase-like. While other substrates are more commonly used, Z-GGR-AMC can theoretically be used to measure the trypsin-like activity. This protocol is an adaptation from general proteasome activity assays.

Materials:

-

Assay Buffer: 50 mM HEPES, pH 7.5, 5 mM EGTA.

-

Proteasome: Purified 20S proteasome.

-

Z-Gly-Gly-Arg-AMC Stock Solution: 10 mM in DMSO.

-

SDS (Sodium Dodecyl Sulfate): 0.05% (w/v) for activating the 20S proteasome (optional).

-

96-well black microplate.

-

Fluorescence microplate reader.

Procedure:

-

Prepare dilutions of the 20S proteasome in the assay buffer.

-

If using, prepare the assay buffer with 0.05% SDS.

-

Prepare the Z-GGR-AMC working solution in the assay buffer to a final concentration of 100 µM.

-

Add 50 µL of the proteasome dilutions to the microplate wells.

-

Pre-incubate at 37°C for 10 minutes to allow for SDS-induced activation if applicable.

-

Start the reaction by adding 50 µL of the Z-GGR-AMC working solution.

-

Measure the fluorescence intensity kinetically at Ex/Em 380/460 nm at 37°C.

-

Determine the rate of substrate cleavage from the linear portion of the data.

Conclusion

This compound is a versatile and sensitive fluorogenic substrate for the characterization of several key serine proteases, particularly those with a preference for arginine at the P1 position. Its primary application is in the study of thrombin, a central enzyme in the coagulation cascade. However, its utility extends to other important proteases such as urokinase, trypsin, and tissue plasminogen activator, as well as for assessing the trypsin-like activity of the proteasome.

For researchers and drug development professionals, a thorough understanding of the substrate's specificity and the application of robust, standardized assay protocols are paramount for generating high-quality, reproducible data. The information and protocols provided in this guide serve as a comprehensive resource for the effective utilization of Z-Gly-Gly-Arg-AMC in protease research and drug discovery. Further characterization of the kinetic parameters for enzymes where this data is currently lacking will continue to enhance the value of this important research tool.

References

Z-Gly-Gly-Arg-AMC Acetate: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Gly-Gly-Arg-AMC acetate is a widely utilized fluorogenic substrate for the sensitive and continuous measurement of serine protease activity. This synthetic tripeptide, Nα-benzyloxycarbonyl-Glycyl-Glycyl-Arginine-7-amido-4-methylcoumarin acetate, is specifically designed to be cleaved by proteases that recognize the arginine residue. Upon enzymatic cleavage of the amide bond C-terminal to the arginine, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released. The resulting increase in fluorescence intensity, typically measured at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm, is directly proportional to the enzyme's activity. This technical guide provides an in-depth overview of the applications, quantitative data, experimental protocols, and relevant signaling pathways associated with the use of this compound.

Core Applications

This compound is a versatile substrate for a range of trypsin-like serine proteases. Its primary applications include:

-

Enzyme Kinetics and Characterization: Determining the kinetic parameters (Km, kcat) of purified proteases.

-

Inhibitor Screening: High-throughput screening of potential inhibitors for drug discovery.

-

Biological Sample Analysis: Measuring protease activity in complex biological samples such as plasma, serum, and cell lysates.[1][2]

-

Thrombin Generation Assays: A key reagent in the Calibrated Automated Thrombogram (CAT) to assess hyper- and hypocoagulability states.[3][4]

The primary enzymes targeted by this substrate include:

-

Thrombin[1]

-

Urokinase (uPA)[5]

-

Trypsin[5]

-

Tissue-type Plasminogen Activator (tPA)[5]

-

Human Kallikrein 8 (hK8)[6]

Data Presentation: Physicochemical and Kinetic Parameters

The utility of this compound is defined by its physicochemical properties and its kinetic interaction with target enzymes.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₈H₃₃N₇O₇ (free base) | [5] |

| Molecular Weight | 579.60 g/mol (free base) | [5] |

| Excitation Wavelength | 360-380 nm | [5] |

| Emission Wavelength | 440-460 nm | [5] |

| Solubility | Soluble in water and DMSO | [7] |

Kinetic Parameters

The Michaelis-Menten constant (Km) and the catalytic constant (kcat) are crucial for understanding the interaction between an enzyme and Z-Gly-Gly-Arg-AMC. While comprehensive data for all target enzymes is not consistently reported in the literature, the following table summarizes available kinetic parameters.

| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Thrombin | 100 | 1.03 | 1.03 x 10⁴ | [1] |

| 168 | - | - | [8] | |

| Human Kallikrein 8 (hK8) | - | - | 1.1 x 10³ | [6] |

| Urokinase (uPA) | Data not available | Data not available | Data not available | |

| Trypsin | Data not available | Data not available | Data not available | |

| Tissue Plasminogen Activator (tPA) | Data not available | Data not available | Data not available |

Note: Kinetic parameters can vary depending on assay conditions (e.g., pH, temperature, buffer composition). The data for a similar but distinct substrate, Z-Gly-Pro-Arg-AMC, with thrombin shows a Km of 21.7 µM and a kcat of 18.6 s⁻¹[9].

Experimental Protocols

Below are detailed methodologies for preparing reagents and conducting a general protease activity assay using this compound.

Reagent Preparation

1. Substrate Stock Solution (e.g., 10 mM):

-

Materials: this compound powder, DMSO or water.

-

Procedure:

-

Accurately weigh the required amount of this compound powder.

-

Dissolve the powder in high-quality, anhydrous DMSO or sterile water to a final concentration of 10 mM.

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C, protected from light. The solution is typically stable for up to 6 months at -80°C.[2]

-

2. Assay Buffer:

-

The optimal buffer composition will vary depending on the enzyme being studied. A common starting point is a Tris-based buffer.

-

Example (Thrombin Assay Buffer): 10 mM Tris-Cl (pH 7.4), 150 mM NaCl, 10 mM MgCl₂, 1 mM CaCl₂, 0.1% w/v BSA, 0.01% v/v Triton-X100.[2]

3. Enzyme Solution:

-

Prepare a stock solution of the purified enzyme or biological sample in a suitable buffer (often the assay buffer without the substrate).

-

The final concentration of the enzyme in the assay will need to be optimized to ensure a linear reaction rate over the desired time course.

4. AMC Standard Curve:

-

To convert the rate of fluorescence increase (RFU/min) to the rate of product formation (mol/min), a standard curve of free AMC is required.

-

Prepare a series of known concentrations of 7-amino-4-methylcoumarin in the assay buffer.

-

Measure the fluorescence of each standard under the same conditions as the enzyme assay.

-

Plot the fluorescence intensity (RFU) versus the concentration of AMC (µM) to generate a standard curve. The slope of this curve will be used to convert RFU to moles of product.

General Protease Activity Assay Protocol (96-well plate format)

-

Prepare the Reaction Plate:

-

Add the appropriate volume of assay buffer to each well of a black, flat-bottom 96-well plate.

-

Add the test compounds (e.g., inhibitors) or vehicle control to the appropriate wells.

-

Add the enzyme solution to each well, except for the "no enzyme" control wells.

-

-

Pre-incubation:

-

If screening for inhibitors, pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a specified time (e.g., 15 minutes) to allow for inhibitor binding.[2]

-

-

Initiate the Reaction:

-

Prepare a working solution of Z-Gly-Gly-Arg-AMC by diluting the stock solution in the assay buffer to the desired final concentration (typically in the range of 10-100 µM).

-

Add the substrate working solution to all wells to initiate the enzymatic reaction.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the fluorescence intensity (Ex/Em = 360-380/440-460 nm) at regular intervals (e.g., every 1-5 minutes) for a duration that maintains a linear reaction rate (e.g., 30-60 minutes).

-

-

Data Analysis:

-

For each sample, plot the fluorescence intensity (RFU) against time (minutes).

-

Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve (ΔRFU/Δt).

-

Convert the V₀ from RFU/min to µmol/min using the slope from the AMC standard curve.

-

Enzyme activity can then be calculated using the following formula: Activity (µmol/min/mg) = (Rate of product formation (µmol/min) / Amount of enzyme in the well (mg))

-

Experimental Workflow Diagram

Caption: General workflow for a protease activity assay using Z-Gly-Gly-Arg-AMC.

Signaling Pathways

The enzymes targeted by Z-Gly-Gly-Arg-AMC are key players in various physiological and pathological signaling cascades. Understanding these pathways is crucial for interpreting experimental results and for drug development.

Thrombin Signaling Pathway

Thrombin is a central protease in the coagulation cascade and also a potent activator of cellular signaling through Protease-Activated Receptors (PARs), primarily PAR1.

Caption: Simplified thrombin signaling pathway via PAR1 activation.

Urokinase (uPA) Signaling Pathway

Urokinase-type plasminogen activator (uPA) and its receptor (uPAR) are critically involved in extracellular matrix degradation, cell migration, and invasion, particularly in the context of cancer metastasis.

Caption: Overview of the uPA/uPAR signaling cascade.

Conclusion

This compound is an indispensable tool for researchers studying a specific class of serine proteases. Its well-characterized fluorescent properties and specificity make it suitable for a wide range of applications, from fundamental enzyme kinetics to high-throughput screening. This guide provides the foundational knowledge required for its effective implementation in the laboratory, including quantitative data, detailed protocols, and the broader context of the signaling pathways in which its target enzymes operate. By leveraging this information, researchers can design robust experiments and accelerate discoveries in enzymology and drug development.

References

- 1. benthamopen.com [benthamopen.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Bachem Z-Gly-Gly-Arg-AMC · HCl, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 4. A review of commercially available thrombin generation assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Z-Gly-Gly-Arg-AMC (Urokinase Substrate III) - Echelon Biosciences [echelon-inc.com]

- 6. doc.rero.ch [doc.rero.ch]

- 7. abmole.com [abmole.com]

- 8. rsc.org [rsc.org]

- 9. glpbio.com [glpbio.com]

Z-Gly-Gly-Arg-AMC Acetate: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the key properties, experimental applications, and underlying biochemical principles of the fluorogenic substrate, Z-Gly-Gly-Arg-AMC acetate. Designed for researchers, scientists, and drug development professionals, this document offers a centralized resource for utilizing this valuable tool in the study of serine proteases.

Core Properties and Specifications

Z-Gly-Gly-Arg-AMC (Benzyloxycarbonyl-Glycyl-Glycyl-L-Arginine-7-amino-4-methylcoumarin) acetate is a synthetic peptide substrate widely employed for the sensitive detection of protease activity. Its utility lies in the fluorogenic nature of the 7-amino-4-methylcoumarin (AMC) group, which is quenched when conjugated to the peptide. Upon enzymatic cleavage of the amide bond between Arginine and AMC, the free AMC molecule exhibits significant fluorescence, providing a direct measure of enzyme activity.

Physicochemical Properties

| Property | Value | Source(s) |

| Chemical Formula | C30H37N7O9 | [1] |

| Molecular Weight | 639.66 g/mol | [1] |

| CAS Number | 2070009-61-7 | [1] |

| Excitation Wavelength | 360-390 nm | [2][3][4] |

| Emission Wavelength | 460-480 nm | [2][3][4] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO and water |

Kinetic Parameters

The efficiency of Z-Gly-Gly-Arg-AMC as a substrate for various proteases is defined by its kinetic constants. While extensively used, specific, peer-reviewed reports on the comprehensive kinetic parameters for this substrate with all its target enzymes are not uniformly available. The following table summarizes available data. Researchers are encouraged to determine these constants under their specific experimental conditions.

| Enzyme | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Source(s) |

| Thrombin | 168 | Not Reported | Not Reported | [5] |

| Urokinase | Not Reported | Not Reported | Not Reported | |

| Trypsin | Not Reported | Not Reported | Not Reported |

Note: The reported Km for thrombin was determined in the context of an inhibitor screening assay and may vary under different buffer and assay conditions.

Enzymatic Cleavage and Substrate Specificity

Z-Gly-Gly-Arg-AMC is a substrate for several trypsin-like serine proteases that preferentially cleave after arginine residues. The primary enzymes that hydrolyze this substrate include:

-

Urokinase (uPA): A crucial component of the fibrinolytic system.[3][6]

-

Trypsin: A digestive enzyme found in the small intestine.[3][6]

-

Tissue-type Plasminogen Activator (tPA): Another important enzyme in fibrinolysis.[3]

The shared specificity is due to the presence of an arginine residue at the P1 position of the substrate, which fits into the S1 specificity pocket of these proteases.

Figure 1: Enzymatic cleavage of Z-Gly-Gly-Arg-AMC by a serine protease, releasing the fluorescent AMC moiety.

Experimental Protocols

The following sections provide detailed methodologies for using this compound in common protease activity assays.

Thrombin Generation Assay

This assay measures the total amount of thrombin generated in plasma over time.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Platelet-poor plasma (PPP) or platelet-rich plasma (PRP)

-

Assay Buffer: 10 mM Tris-Cl (pH 7.4), 150 mM NaCl, 10 mM MgCl2, 1 mM CaCl2, 0.1% w/v BSA, 0.01% v/v Triton-X100[5]

-

Thrombin (for standard curve)

-

Coagulation activator (e.g., tissue factor/phospholipids)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare Reagents:

-

Thaw plasma and other reagents on ice.

-

Prepare a working solution of Z-Gly-Gly-Arg-AMC in Assay Buffer. A final concentration of 50 µM is often used.[5]

-

Prepare a serial dilution of thrombin in Assay Buffer for the standard curve.

-

-

Assay Setup:

-

Pipette plasma samples (and thrombin standards) into the wells of the 96-well plate.

-

Add the coagulation activator to initiate thrombin generation.

-

Incubate for a defined period (e.g., 15 minutes) at 37°C.[7]

-

-

Measurement:

-

Add the Z-Gly-Gly-Arg-AMC working solution to all wells.

-

Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

-

Measure the fluorescence intensity at an excitation wavelength of ~360-390 nm and an emission wavelength of ~460-480 nm.

-

Record readings kinetically over a period of time (e.g., every minute for 30-60 minutes).[7]

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with no enzyme).

-

Convert the rate of fluorescence increase to thrombin concentration using the thrombin standard curve.

-

Plot thrombin concentration versus time to generate the thrombogram.

-

Urokinase Activity Assay

This protocol is adapted from a general fluorometric assay for urokinase.

Materials:

-

This compound stock solution

-

Urokinase (for standard curve and positive control)

-

Urokinase Assay Buffer (a common buffer is 50 mM Tris-HCl, pH 8.5, containing 0.1 M NaCl)

-

Sample containing urokinase (e.g., cell lysate, purified enzyme)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare Reagents:

-

Prepare a serial dilution of urokinase in Assay Buffer for the standard curve.

-

Prepare a working solution of Z-Gly-Gly-Arg-AMC in Assay Buffer.

-

-

Assay Setup:

-

Add samples and urokinase standards to the wells of the microplate.

-

Add Assay Buffer to bring all wells to a uniform volume.

-

-

Initiate Reaction and Measure:

-

Add the Z-Gly-Gly-Arg-AMC working solution to all wells to start the reaction.

-

Measure the fluorescence kinetically as described for the thrombin assay.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in fluorescence over time).

-

Determine the urokinase activity in the samples by comparing their reaction rates to the standard curve.

-

Trypsin Activity Assay

This protocol provides a general framework for measuring trypsin activity.

Materials:

-

This compound stock solution

-

Trypsin (for standard curve and positive control)

-

Trypsin Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)

-

Sample containing trypsin

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare Reagents:

-

Prepare a serial dilution of trypsin in Assay Buffer for the standard curve.

-

Prepare a working solution of Z-Gly-Gly-Arg-AMC in Assay Buffer.

-

-

Assay Setup:

-

Add samples and trypsin standards to the wells of the microplate.

-

Add Assay Buffer to a consistent final volume.

-

-

Initiate Reaction and Measure:

-

Add the Z-Gly-Gly-Arg-AMC working solution to initiate the reaction.

-

Monitor the increase in fluorescence over time as previously described.

-

-

Data Analysis:

-

Determine the rate of substrate cleavage.

-

Quantify the trypsin activity in the samples using the standard curve.

-

Figure 2: A generalized workflow for a protease activity assay using Z-Gly-Gly-Arg-AMC.

Thrombin Signaling Pathway

Thrombin exerts its cellular effects primarily through the activation of Protease-Activated Receptors (PARs), a family of G protein-coupled receptors. The signaling cascade initiated by thrombin is crucial in hemostasis, thrombosis, and inflammation.

References

- 1. Designing Protease Sensors for Real-time Imaging of Trypsin Activation in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. Z-Gly-Gly-Arg-AMC (Urokinase Substrate III) - Echelon Biosciences [echelon-inc.com]

- 4. A review of commercially available thrombin generation assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Bachem Z-Gly-Gly-Arg-AMC · HCl, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 7. medchemexpress.com [medchemexpress.com]

Z-Gly-Gly-Arg-AMC Acetate: An In-Depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic serine protease substrate, Z-Gly-Gly-Arg-AMC acetate. It is intended to be a valuable resource for researchers and professionals involved in drug discovery, particularly those focused on enzymes such as thrombin, urokinase, and trypsin. This document details the chemical and physical properties of the substrate, experimental protocols for its use, and its application in studying relevant biological pathways.

Core Compound Information

This compound is a synthetic peptide substrate used to assay the activity of several serine proteases. The N-terminal benzyloxycarbonyl (Z) group protects the peptide from non-specific degradation. The core peptide sequence, Gly-Gly-Arg, is recognized and cleaved by target proteases after the Arginine residue. This cleavage releases the fluorescent group, 7-amino-4-methylcoumarin (AMC), which allows for the quantitative measurement of enzyme activity.

Chemical Structure

The chemical structure of this compound consists of a tripeptide (Glycyl-Glycyl-Arginine) linked to a fluorescent reporter group (7-amino-4-methylcoumarin) and protected at the N-terminus by a benzyloxycarbonyl group. The compound is supplied as an acetate salt.

Molecular Formula: C₃₀H₃₇N₇O₉

Molecular Weight: 639.66 g/mol

CAS Number: 2070009-61-7

Physicochemical and Spectroscopic Properties

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃₀H₃₇N₇O₉ | [1] |

| Molecular Weight | 639.66 g/mol | [1] |

| CAS Number | 2070009-61-7 | [1] |

| Appearance | White to off-white solid | |

| Purity | ≥95% to >99% (typically by HPLC) | [2] |

| Solubility in DMSO | 100 mg/mL (156.33 mM) | [1] |

| Solubility in Water | 20 mg/mL (31.27 mM) | [1] |

| Storage | Store at -20°C, protected from light. Solutions are unstable and should be prepared fresh. | [3] |

Spectroscopic Properties

| Parameter | Wavelength (nm) | Reference |

| Excitation Maximum (Ex) | 360-390 | [1][4] |

| Emission Maximum (Em) | 460-480 | [1] |

Enzymatic Activity and Kinetics

Kinetic Parameters for a Related Thrombin Substrate

| Enzyme | Substrate | Kₘ (µM) | kcat (s⁻¹) | Reference |

| Thrombin | Z-Gly-Pro-Arg-AMC | 21.7 | 18.6 | [5] |

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below. These protocols serve as a starting point and may require optimization based on specific experimental conditions.

General Protease Activity Assay

This protocol describes a method to measure the activity of a target protease using this compound.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Assay buffer (e.g., 10 mM Tris-Cl, pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM CaCl₂, 0.1% w/v BSA, 0.01% v/v Triton-X100)[1]

-

Purified protease of interest (e.g., thrombin)

-

96-well or 384-well black microplate

-

Fluorescence plate reader with appropriate filters (Ex: 360-390 nm, Em: 460-480 nm)

Procedure:

-

Prepare a working solution of this compound by diluting the stock solution in assay buffer to the desired final concentration (e.g., 10-50 µM). Protect the working solution from light.[1]

-

Add the desired volume of assay buffer to the wells of the microplate.

-

Add the protease solution to the wells to initiate the reaction. The final enzyme concentration should be optimized for linear reaction kinetics.

-

Immediately place the plate in the fluorescence plate reader, pre-set to the appropriate temperature (e.g., 25°C or 37°C).

-

Measure the increase in fluorescence intensity over time (e.g., every 3 minutes for 30 minutes).[1]

-

The rate of reaction is determined from the linear portion of the fluorescence versus time plot.

Enzyme Inhibition Assay

This protocol is designed to screen for and characterize inhibitors of a target protease.

Materials:

-

All materials from the General Protease Activity Assay

-

Putative inhibitor compound(s) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Prepare serial dilutions of the inhibitor compound in assay buffer.

-

In the microplate, add the assay buffer, the inhibitor solution at various concentrations, and the protease solution.

-

Incubate the enzyme and inhibitor mixture for a pre-determined period (e.g., 15 minutes) at the desired temperature to allow for binding.[1]

-

Initiate the reaction by adding the this compound working solution to each well.[1]

-

Immediately measure the fluorescence intensity over time as described in the General Protease Activity Assay.

-

The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. IC₅₀ values can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Determination of Michaelis-Menten Constants (Kₘ and Vₘₐₓ)

This protocol outlines the steps to determine the kinetic parameters Kₘ and Vₘₐₓ for a protease with this compound.

Materials:

-

All materials from the General Protease Activity Assay

Procedure:

-

Prepare a series of dilutions of the this compound substrate in assay buffer, covering a wide range of concentrations (typically from 0.1 x Kₘ to 10 x Kₘ).

-

Set up reactions in the microplate with a fixed, low concentration of the enzyme and varying concentrations of the substrate.

-

Measure the initial reaction rates (V₀) for each substrate concentration by monitoring the linear increase in fluorescence over a short period.

-

Plot the initial reaction rate (V₀) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation (V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])) using non-linear regression analysis to determine the values of Kₘ and Vₘₐₓ. Alternatively, linearize the data using a Lineweaver-Burk plot (1/V₀ vs 1/[S]).

Signaling Pathways and Experimental Workflows

Visual representations of the primary signaling pathway involving thrombin and a typical experimental workflow for an enzyme inhibition assay are provided below using Graphviz (DOT language).

Blood Coagulation Cascade

The blood coagulation cascade is a complex series of enzymatic reactions that leads to the formation of a fibrin clot. Thrombin is a key enzyme in this pathway, responsible for converting fibrinogen to fibrin.

Caption: The blood coagulation cascade leading to the formation of a fibrin clot.

Experimental Workflow for Protease Inhibitor Screening

This diagram illustrates a typical workflow for screening potential protease inhibitors using a fluorogenic substrate like this compound.

Caption: A typical experimental workflow for screening protease inhibitors.

References

Z-Gly-Gly-Arg-AMC Acetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides core information on the fluorogenic substrate Z-Gly-Gly-Arg-AMC acetate, a vital tool in protease research and drug discovery. This document outlines its physicochemical properties, detailed experimental protocols for its use, and its relevance within key signaling pathways.

Core Data Presentation: Molecular Weight Analysis

The molecular integrity of this compound is fundamental to its application in quantitative enzymatic assays. The table below summarizes the molecular weight of the complete compound and its constituent parts.

| Component | Chemical Formula | Molecular Weight ( g/mol ) |

| This compound | C30H37N7O9 | ~639.66 |

| Carbobenzoxy (Z) group | C8H7O2 | ~135.14 |

| Glycine (Gly) | C2H5NO2 | 75.07[1][2][3][4][5] |

| Glycine (Gly) | C2H5NO2 | 75.07[1][2][3][4][5] |

| Arginine (Arg) | C6H14N4O2 | 174.20[6][7][8][9] |

| 7-Amino-4-methylcoumarin (AMC) | C10H9NO2 | 175.18[10][11][12][13] |

| Acetate | C2H3O2- | 59.04[14][15][16][17] |

Experimental Protocols: Enzyme Activity Assays

Z-Gly-Gly-Arg-AMC is a widely utilized fluorogenic substrate for measuring the activity of various proteases, most notably thrombin.[18][19][20] The cleavage of the amide bond between Arginine and AMC by a protease releases the fluorescent 7-Amino-4-methylcoumarin (AMC) group, which can be quantified to determine enzyme kinetics.

Thrombin Generation Assay (Calibrated Automated Thrombogram - CAT)

This protocol is a widely accepted method for assessing the potential of plasma to generate thrombin.

Materials:

-

Platelet-poor plasma (PPP)

-

Tissue factor (TF) and phospholipid vesicles mixture

-

Thrombin calibrator (α2-macroglobulin-thrombin complex)

-

Z-Gly-Gly-Arg-AMC substrate solution (final concentration 416 µM)

-

CaCl2 solution (final concentration 16.7 mM)

-

Fluorometer plate reader

Procedure:

-

In a 96-well plate, mix 80 µl of platelet-poor plasma (PPP) with 20 µl of a solution containing tissue factor (final concentration of 1 pM) and phospholipid vesicles.

-

For calibration wells, substitute the tissue factor and phospholipid vesicle mixture with 20 µl of a thrombin calibrator.

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µl of a solution containing the Z-Gly-Gly-Arg-AMC substrate and CaCl2.

-

Immediately place the plate in a fluorometer pre-set to 37°C and measure the fluorescence intensity over time (e.g., for 30 minutes with readings every 3 minutes) at an excitation wavelength of approximately 360-390 nm and an emission wavelength of 460-480 nm.[21][22]

-

The resulting fluorescence data can be analyzed using dedicated software to calculate parameters such as endogenous thrombin potential (ETP), lag time, peak thrombin, and time to peak.[23]

General Protease Activity Assay

This protocol can be adapted for various proteases that recognize the Gly-Gly-Arg sequence.

Materials:

-

Purified enzyme or biological sample containing the protease of interest

-

Assay buffer (e.g., 10 mM Tris-Cl, pH 7.4, 150 mM NaCl, 10 mM MgCl2, 1 mM CaCl2, 0.1% w/v BSA, 0.01% v/v Triton-X100)[21]

-

Z-Gly-Gly-Arg-AMC substrate (stock solution in DMSO, final concentration typically in the µM range)

-

Fluorometer plate reader

Procedure:

-

Add the enzyme/sample to the wells of a microplate.

-

Prepare a working solution of the Z-Gly-Gly-Arg-AMC substrate in the assay buffer to the desired final concentration (e.g., 50 µM).[21]

-

Initiate the reaction by adding the substrate solution to the wells.

-

Measure the increase in fluorescence over time using a fluorometer with excitation and emission wavelengths appropriate for AMC (Ex: ~390 nm, Em: ~480 nm).[21][24]

-

The rate of increase in fluorescence is proportional to the enzyme activity.

Signaling Pathways and Logical Relationships

Z-Gly-Gly-Arg-AMC is primarily used to study the activity of thrombin, a key serine protease in the coagulation cascade and a potent activator of cellular signaling pathways.

Thrombin's Role in the Coagulation Cascade

Thrombin is the central effector enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, which forms the structural basis of a blood clot.[25] The cascade is a series of enzymatic reactions that amplify an initial signal, leading to the rapid formation of thrombin.

Thrombin-Mediated Cellular Signaling

Beyond its role in coagulation, thrombin is a potent cell activator, primarily through the cleavage and activation of Protease-Activated Receptors (PARs), which are G-protein coupled receptors.[26] This activation initiates a variety of intracellular signaling cascades.

Experimental Workflow for Protease Inhibition Screening

The fluorogenic properties of Z-Gly-Gly-Arg-AMC make it an ideal substrate for high-throughput screening of protease inhibitors. The general workflow involves comparing the rate of substrate cleavage in the presence and absence of a potential inhibitor.

References

- 1. Glycine [webbook.nist.gov]

- 2. laboratorynotes.com [laboratorynotes.com]

- 3. Glycine [webbook.nist.gov]

- 4. Glycine - Wikipedia [en.wikipedia.org]

- 5. Glycine [drugfuture.com]

- 6. Arginine [webbook.nist.gov]

- 7. merckindex.rsc.org [merckindex.rsc.org]

- 8. L-Arginine | C6H14N4O2 | CID 6322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Arginine - Wikipedia [en.wikipedia.org]

- 10. 7-Amino-4-methylcoumarin | C10H9NO2 | CID 92249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 7-Amino-4-methylcoumarin 99 26093-31-2 [sigmaaldrich.com]

- 12. 7-Amino-4-methylcoumarin 99 26093-31-2 [sigmaaldrich.com]

- 13. 26093-31-2|7-Amino-4-methylcoumarin|BLD Pharm [bldpharm.com]

- 14. Acetate | C2H3O2- | CID 175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Acetate - Wikipedia [en.wikipedia.org]

- 16. Page loading... [wap.guidechem.com]

- 17. NIH 3D - Acetate [3d.nih.gov]

- 18. Buy Z-Gly-Gly-Arg-AMC HCl (EVT-353775) | 102601-58-1 [evitachem.com]

- 19. This compound | CAS#:2070009-61-7 | Chemsrc [chemsrc.com]

- 20. Z-Gly-Gly-Arg-AMC (acetate) - MedChem Express [bioscience.co.uk]

- 21. medchemexpress.com [medchemexpress.com]

- 22. A review of commercially available thrombin generation assays - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Thrombin generation assay (CAT) [protocols.io]

- 24. medchemexpress.com [medchemexpress.com]

- 25. assaygenie.com [assaygenie.com]

- 26. geneglobe.qiagen.com [geneglobe.qiagen.com]

The Fluorogenic Probe Z-Gly-Gly-Arg-AMC Acetate: A Technical Guide to its Spectroscopic Properties and Enzymatic Applications

For Immediate Release

This technical guide provides an in-depth overview of the fluorogenic substrate Z-Gly-Gly-Arg-AMC acetate, tailored for researchers, scientists, and professionals in drug development. The document details the substrate's core fluorescent properties, provides comprehensive experimental protocols for its use, and contextualizes its application within a key physiological pathway.

Introduction

This compound is a synthetic peptide substrate widely utilized for the sensitive detection of protease activity. Its utility lies in the covalent linkage of the non-fluorescent tripeptide Z-Gly-Gly-Arg to the fluorophore 7-amino-4-methylcoumarin (AMC). Enzymatic cleavage of the amide bond between the arginine residue and AMC releases the free fluorophore, resulting in a quantifiable increase in fluorescence. This property makes it an invaluable tool for assaying the activity of several key serine proteases.

Spectral Properties

The fluorescence of this compound is dependent on the enzymatic release of 7-amino-4-methylcoumarin (AMC). The conjugated substrate itself is largely non-fluorescent. Upon cleavage, the free AMC exhibits distinct excitation and emission spectra. While the precise wavelengths can vary slightly depending on buffer conditions, pH, and the specific instrumentation used, the typical spectral properties are summarized below.

| Parameter | Wavelength Range (nm) | Optimal Wavelength (nm) |

| Excitation | 340 - 390 | ~350 - 360 |

| Emission | 440 - 480 | ~450 - 460 |

Note: The optimal excitation and emission wavelengths should be empirically determined for the specific assay conditions and instrumentation.

Key Enzymatic Targets

This compound is a substrate for several serine proteases, with a particular specificity for enzymes that cleave after an arginine residue. The primary targets include:

-

Thrombin: A key enzyme in the blood coagulation cascade.[1][2][3][4][5][6][7]

-

Urokinase (uPA): Involved in fibrinolysis and tissue remodeling.[3][4]

-

Trypsin: A digestive enzyme.[3]

-

Tissue-type Plasminogen Activator (tPA): A crucial component of the fibrinolytic system.[3]

Due to its high sensitivity, this substrate is frequently employed in high-throughput screening assays for inhibitors of these enzymes.

Experimental Protocols

The following are generalized protocols for a fluorometric enzyme activity assay using this compound. These should be optimized for the specific enzyme and experimental conditions.

General Reagent Preparation

-

Assay Buffer: Prepare a suitable buffer for the enzyme of interest. A common example for a thrombin inhibition screen is 10 mM Tris-Cl (pH 7.4), 150 mM NaCl, 10 mM MgCl2, 1 mM CaCl2, 0.1% w/v BSA, and 0.01% v/v Triton-X100.[8]

-

Substrate Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent such as DMSO. For example, a 10 mM stock solution can be prepared.[8] This solution should be stored at -20°C or -80°C, protected from light.[8]

-

Working Substrate Solution: Immediately before use, dilute the stock solution to the desired final concentration in the assay buffer. A typical working concentration is 50 μM.[8] It is critical to protect the working solution from light.[8]

-

Enzyme Solution: Prepare a solution of the purified enzyme or biological sample containing the enzyme in the assay buffer. The optimal concentration will depend on the enzyme's activity and should be determined empirically.

-

Inhibitor/Compound Solution (for screening): Dissolve test compounds in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

Enzyme Activity Assay Protocol (96- or 384-well plate format)

-

Plate Setup: Add the components to the wells of a microplate (black plates are recommended for fluorescence assays) in the following order:

-

Assay Buffer

-

Enzyme solution

-

Inhibitor or vehicle control

-

-

Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a specified period (e.g., 15 minutes) to allow for enzyme-inhibitor interactions.[8]

-

Initiate Reaction: Add the working substrate solution to each well to initiate the enzymatic reaction.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity using a fluorescence plate reader. Set the excitation and emission wavelengths to the optimal values for AMC (e.g., Ex/Em = 360/465 nm).[8]

-

Kinetic Reading: Record the fluorescence intensity at regular intervals (e.g., every 3 minutes) for a defined period (e.g., 30 minutes).[8]

-

Data Analysis: Determine the rate of the enzymatic reaction by calculating the slope of the linear portion of the fluorescence versus time plot. For inhibitor studies, calculate the percent inhibition relative to the vehicle control.

Signaling Pathway Context: The Coagulation Cascade

This compound is an excellent tool for studying the activity of thrombin, a central protease in the blood coagulation cascade. The following diagram illustrates the simplified enzymatic cascade leading to the formation of a fibrin clot, highlighting the role of thrombin.

Caption: Simplified diagram of the blood coagulation cascade leading to thrombin activation and subsequent cleavage of the fluorogenic substrate Z-Gly-Gly-Arg-AMC.

Experimental Workflow for a Thrombin Inhibition Assay

The following diagram outlines a typical workflow for screening potential thrombin inhibitors using this compound.

Caption: A standard experimental workflow for a thrombin inhibition assay using a fluorogenic substrate.

Conclusion

This compound remains a robust and sensitive tool for the study of serine proteases. Its well-characterized spectral properties and straightforward application in enzymatic assays make it an indispensable reagent for basic research and drug discovery. The protocols and pathways described herein provide a solid foundation for the successful implementation of this fluorogenic substrate in a laboratory setting.

References

- 1. selleckchem.com [selleckchem.com]

- 2. assaygenie.com [assaygenie.com]

- 3. Z-Gly-Gly-Arg-AMC (Urokinase Substrate III) - Echelon Biosciences [echelon-inc.com]

- 4. Urokinase Substrate III, Fluorogenic - Calbiochem | 672159 [merckmillipore.com]

- 5. static.igem.org [static.igem.org]

- 6. shop.bachem.com [shop.bachem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Z-Gly-Gly-Arg-AMC Acetate for Thrombin Detection

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorogenic substrate, Z-Gly-Gly-Arg-AMC acetate, for the sensitive detection of thrombin activity. It covers the fundamental properties of the substrate, detailed experimental protocols, and the underlying biochemical principles.

Introduction

This compound is a synthetic peptide substrate widely utilized for the in vitro quantification of thrombin activity.[1][2][3][4][5][6] Its high specificity for thrombin makes it an invaluable tool in hemostasis research, anticoagulant drug development, and the clinical monitoring of coagulation disorders.[1][2][3][4][5][6] The substrate consists of a tripeptide sequence, Glycyl-Glycyl-Arginine, which is recognized and cleaved by thrombin. The C-terminus of the peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. However, upon enzymatic cleavage by thrombin at the C-terminal side of the Arginine residue, the highly fluorescent AMC molecule is liberated. The resulting fluorescence intensity is directly proportional to the thrombin activity in the sample, allowing for a sensitive and continuous measurement of the enzymatic reaction.

Physicochemical and Spectroscopic Properties

The utility of this compound in thrombin assays is underpinned by its specific chemical and fluorescent characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₃₀H₃₇N₇O₉ | [1] |

| Molecular Weight | 639.66 g/mol | [1] |

| Excitation Wavelength (Ex) | 360-390 nm | [2][7] |

| Emission Wavelength (Em) | 460-480 nm | [2][7] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in water | [2] |

Thrombin Kinetics

The enzymatic interaction between thrombin and this compound can be described by Michaelis-Menten kinetics. The key parameters that define this interaction are the Michaelis constant (Km) and the catalytic rate constant (kcat).

| Kinetic Parameter | Value | Enzyme | Source(s) |

| Km | 100 µM | Thrombin | [8] |

| kcat | 1.03 s⁻¹ | Thrombin | [8] |

Note: Kinetic parameters can be influenced by experimental conditions such as buffer composition, pH, and temperature.

Signaling Pathway of Thrombin-Mediated Cleavage

The detection of thrombin activity using this compound is based on a direct enzymatic cleavage reaction that results in the generation of a fluorescent signal.

Caption: Enzymatic cleavage of Z-Gly-Gly-Arg-AMC by thrombin.

Experimental Protocols

This section provides a detailed methodology for a standard thrombin activity assay using this compound.

Reagent Preparation

-

Assay Buffer: A common assay buffer consists of 10 mM Tris-HCl (pH 7.4), 150 mM NaCl, 10 mM MgCl₂, and 1 mM CaCl₂.[2] For some applications, the addition of 0.1% (w/v) Bovine Serum Albumin (BSA) and 0.01% (v/v) Triton-X100 may be required to prevent non-specific binding and improve enzyme stability.[2]

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in sterile, nuclease-free water.[2] Aliquot and store at -20°C or -80°C in the dark.[2] Avoid repeated freeze-thaw cycles.

-

Substrate Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 50 µM) in the assay buffer.[2] Protect the working solution from light.

-

Thrombin Standard: Reconstitute purified human thrombin in a suitable buffer (e.g., PBS with 0.1% BSA) to a known concentration. Prepare a dilution series to generate a standard curve.

Assay Procedure

The following protocol is designed for a 96-well plate format and can be adapted for other formats.

-

Prepare the Plate: Add 50 µL of the assay buffer to each well of a black, clear-bottom 96-well plate.

-

Add Thrombin Standards and Samples: Add 20 µL of the thrombin standards or unknown samples to the appropriate wells.

-

Initiate the Reaction: Add 30 µL of the pre-warmed substrate working solution to each well to initiate the enzymatic reaction. The final volume in each well will be 100 µL.

-

Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation (e.g., 380 nm) and emission (e.g., 460 nm) wavelengths.

-

Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes at a constant temperature (e.g., 37°C).

Data Analysis

-

Blank Subtraction: Subtract the background fluorescence (wells containing only buffer and substrate) from all readings.

-

Standard Curve Generation: Plot the rate of fluorescence increase (V, in RFU/min) for the thrombin standards against their corresponding concentrations. Perform a linear regression to obtain the equation of the standard curve.

-

Calculation of Thrombin Activity: Determine the rate of fluorescence increase for the unknown samples and use the standard curve to calculate the thrombin concentration or activity.

Experimental Workflow

The following diagram illustrates the key steps in a typical thrombin activity assay.

Caption: A generalized workflow for a fluorometric thrombin activity assay.

Applications

The this compound-based thrombin assay has a broad range of applications in both basic research and clinical diagnostics.

-

Thrombin Generation Assays: It is a key component in assays that measure the total amount of thrombin generated in plasma samples, providing insights into the overall coagulation potential.[1][2][3][4][5][6]

-

Anticoagulant Drug Discovery: The assay is widely used to screen for and characterize novel thrombin inhibitors.

-

Clinical Diagnostics: It can be employed to assess bleeding or thrombotic risks in patients with coagulation disorders.

-

Basic Research: The substrate is used to study the biochemistry of thrombin and its interactions with other components of the coagulation cascade.

Conclusion

This compound is a robust and sensitive fluorogenic substrate for the detection of thrombin activity. Its well-defined kinetic properties and ease of use make it an indispensable tool for researchers and clinicians in the field of hemostasis and thrombosis. The protocols and data presented in this guide provide a solid foundation for the successful implementation of thrombin activity assays in a variety of research and development settings.

References

- 1. This compound | CAS#:2070009-61-7 | Chemsrc [chemsrc.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. glpbio.com [glpbio.com]

- 6. adooq.com [adooq.com]

- 7. A review of commercially available thrombin generation assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benthamopen.com [benthamopen.com]

A Technical Guide to the Urokinase Activity Assay Using Z-Gly-Gly-Arg-AMC Acetate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of the fluorogenic substrate Z-Gly-Gly-Arg-AMC acetate for the sensitive and quantitative measurement of urokinase activity. This document details the underlying principles, experimental protocols, and data interpretation for this widely used enzymatic assay.

Introduction

Urokinase, also known as urokinase-type plasminogen activator (uPA), is a serine protease that plays a crucial role in fibrinolysis by converting plasminogen to the active enzyme plasmin. Dysregulation of urokinase activity is implicated in various physiological and pathological processes, including thrombolysis, tissue remodeling, and cancer metastasis. Consequently, the accurate measurement of urokinase activity is essential for basic research and the development of therapeutic inhibitors.

The this compound assay is a sensitive and continuous method for determining urokinase activity. The substrate, Z-Gly-Gly-Arg-AMC, is a synthetic peptide that is specifically cleaved by urokinase at the arginine residue. This cleavage releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be quantified in real-time using a fluorometer. The rate of AMC production is directly proportional to the urokinase activity in the sample.

Assay Principle and Signaling Pathway

The assay is based on the enzymatic hydrolysis of the peptide bond between arginine (Arg) and AMC in the Z-Gly-Gly-Arg-AMC substrate by urokinase. The N-terminal benzyloxycarbonyl (Z) group serves as a protecting group. Upon cleavage, the highly fluorescent AMC molecule is released from the quenching effects of the peptide, resulting in a significant increase in fluorescence intensity.

Caption: Enzymatic cleavage of Z-Gly-Gly-Arg-AMC by urokinase.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the urokinase activity assay using this compound.

Table 1: Substrate and Fluorophore Properties

| Parameter | Value | Reference(s) |

| Substrate Name | This compound | N/A |

| Molecular Weight | ~693.7 g/mol (acetate salt) | N/A |

| AMC Excitation Wavelength | 360-380 nm | [1][2] |

| AMC Emission Wavelength | 440-465 nm | [1][2][3] |

Table 2: Kinetic Parameters of Urokinase with Z-Gly-Gly-Arg-AMC

| Parameter | Value | Conditions | Reference(s) |

| Michaelis Constant (Km) | 0.4 mM | 0.05 M Tris, pH 7.5, 25°C | Zimmerman et al. (1978) |

| Maximum Velocity (Vmax) | Not explicitly stated | 0.05 M Tris, pH 7.5, 25°C | Zimmerman et al. (1978) |

Note: The kinetic constants are based on the foundational study by Zimmerman et al. (1978) which developed this assay. Researchers should determine these parameters under their specific experimental conditions.

Experimental Protocols

This section provides a detailed methodology for performing a urokinase activity assay in a 96-well plate format.

Materials and Reagents

-

This compound (powder)

-

Human Urokinase (high purity)

-

Tris-HCl

-

NaCl

-

Dimethyl sulfoxide (DMSO)

-

Bovine Serum Albumin (BSA, optional)

-

96-well black, flat-bottom microplates

-

Fluorometric microplate reader

-

Calibrated pipettes

-

Deionized water

Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.5. Prepare a stock solution and adjust the pH at room temperature. The buffer can be supplemented with 0.1% BSA to prevent enzyme denaturation and non-specific binding.

-

Substrate Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM. Store in small aliquots at -20°C, protected from light.

-

Urokinase Stock Solution: Reconstitute lyophilized urokinase in assay buffer to a desired stock concentration (e.g., 1 mg/mL). Store in aliquots at -80°C. Avoid repeated freeze-thaw cycles.

-

AMC Standard Stock Solution: Prepare a 1 mM stock solution of 7-amino-4-methylcoumarin in DMSO. This will be used to generate a standard curve to convert relative fluorescence units (RFU) to molar concentrations.

Experimental Workflow

Caption: A generalized workflow for the urokinase activity assay.

Assay Procedure

-

Prepare Substrate Working Solution: Dilute the 10 mM Z-Gly-Gly-Arg-AMC stock solution in assay buffer to the desired final concentration. For kinetic studies, a range of concentrations bracketing the Km (e.g., 0.1 to 2 mM) should be prepared. For single-point assays, a concentration of 2-5 times the Km is recommended.

-

Prepare Urokinase Dilutions: Prepare serial dilutions of the urokinase stock solution in assay buffer to generate a standard curve. The concentration range should be chosen to ensure the reaction rate is within the linear range of the instrument.

-

Prepare Samples: If testing for urokinase activity in biological samples or screening for inhibitors, prepare the samples in assay buffer.

-

Assay Plate Setup:

-

Add 50 µL of assay buffer to all wells.

-

Add 25 µL of urokinase standards, samples, or buffer (for blank wells) to the appropriate wells.

-

If screening for inhibitors, add the inhibitor compounds at this stage and pre-incubate with the enzyme for a specified time (e.g., 15-30 minutes) at the assay temperature.

-

-

Initiate the Reaction: Add 25 µL of the substrate working solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 100 µL.

-

Fluorescence Measurement: Immediately place the plate in a pre-warmed (e.g., 37°C) fluorescence microplate reader. Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes, using an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

Data Analysis

-

Generate AMC Standard Curve: Prepare serial dilutions of the AMC standard stock solution in assay buffer. Measure the fluorescence of each dilution. Plot the fluorescence intensity (RFU) against the AMC concentration (µM) to generate a standard curve. The slope of this curve will be used to convert the rate of change in RFU/min to µmol of AMC/min.

-

Calculate Initial Velocity (V₀): For each urokinase concentration and sample, plot the fluorescence intensity (RFU) against time (minutes). The initial linear portion of this curve represents the initial velocity (V₀) of the reaction. Calculate the slope of this linear portion (ΔRFU/Δt).

-

Determine Urokinase Activity: Convert the V₀ from RFU/min to µmol/min using the slope from the AMC standard curve. Urokinase activity can be expressed in various units, such as units/mL, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.

-

Kinetic Parameter Determination: To determine the Km and Vmax, perform the assay with a fixed concentration of urokinase and varying concentrations of the Z-Gly-Gly-Arg-AMC substrate. Plot the initial velocity (V₀) against the substrate concentration and fit the data to the Michaelis-Menten equation.

Cross-Reactivity and Limitations

It is important to note that Z-Gly-Gly-Arg-AMC is not entirely specific for urokinase and can also be cleaved by other trypsin-like serine proteases, such as plasmin, thrombin, and tissue-type plasminogen activator (tPA).[1][4] Therefore, when assaying complex biological samples, it is crucial to use specific inhibitors or immunodepletion methods to ensure that the measured activity is solely attributable to urokinase. For inhibitor screening, compounds should also be tested against other relevant proteases to assess their selectivity.

Conclusion

The this compound-based fluorogenic assay is a robust, sensitive, and continuous method for the determination of urokinase activity. This technical guide provides a comprehensive framework for researchers to implement this assay in their studies of urokinase function and for the screening of potential therapeutic agents. Adherence to the detailed protocols and careful consideration of the assay's limitations will ensure the generation of accurate and reproducible data.

References

- 1. Direct fluorescent assay of urokinase and plasminogen activators of normal and malignant cells: kinetics and inhibitor profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Z-Gly-Gly-Arg-AMC (Urokinase Substrate III) - Echelon Biosciences [echelon-inc.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Buy Z-Gly-Gly-Arg-AMC HCl (EVT-353775) | 102601-58-1 [evitachem.com]

Methodological & Application

Application Notes and Protocols for the Z-Gly-Gly-Arg-AMC Acetate Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Z-Gly-Gly-Arg-AMC acetate is a sensitive fluorogenic substrate utilized for the kinetic analysis of several serine proteases. Its core peptide sequence, Gly-Gly-Arg, is recognized and cleaved by enzymes such as thrombin, urokinase, trypsin, and tissue-type plasminogen activator (tPA)[1]. Upon enzymatic cleavage at the C-terminal side of the arginine residue, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released. The increase in fluorescence intensity, measured over time, is directly proportional to the enzyme's activity. This assay is widely employed in drug discovery for screening potential enzyme inhibitors and in biochemical research to study enzyme kinetics and function[2].

The cleavage of the substrate and subsequent release of the fluorescent AMC group allows for real-time monitoring of enzymatic activity. The excitation wavelength for AMC is in the range of 360-390 nm, with an emission wavelength of 440-480 nm[3][4][5][6]. This fluorometric assay is noted for its sensitivity, rapidity, and linearity across a wide range of enzyme concentrations[7][8].

Principle of the Assay

The fundamental principle of the this compound assay lies in the enzymatic hydrolysis of the amide bond between the arginine residue of the peptide and the AMC fluorophore. In its substrate-bound form, the AMC molecule's fluorescence is quenched. Upon cleavage by a target protease, the unconjugated AMC is liberated, resulting in a significant increase in fluorescence. This change in fluorescence can be continuously monitored using a fluorescence plate reader or spectrofluorometer.

Key Applications

-

Enzyme Activity Measurement: Quantifying the activity of proteases like thrombin, urokinase, trypsin, and tPA in purified samples or biological fluids[2].

-

Drug Discovery: High-throughput screening of small molecule libraries to identify potential inhibitors of specific proteases[2][9].

-

Enzyme Kinetics: Determining key kinetic parameters such as the Michaelis constant (Km) and catalytic rate constant (kcat) to characterize enzyme-substrate interactions.

-

Thrombin Generation Assays: Specifically used to measure thrombin generation in platelet-rich plasma (PRP) and platelet-poor plasma (PPP)[4][5][6][10][11][12].

Quantitative Data Summary

The following table summarizes the key optical properties and reported kinetic parameters for the interaction of various proteases with Z-Gly-Gly-Arg-AMC or similar substrates. Researchers should note that kinetic parameters can vary based on experimental conditions such as buffer composition, pH, and temperature.

| Parameter | Value | Enzyme Target(s) | Reference |

| Excitation Wavelength | 360-390 nm | Thrombin, Urokinase, Trypsin, tPA | [3][4][5][6][13] |

| Emission Wavelength | 440-480 nm | Thrombin, Urokinase, Trypsin, tPA | [3][4][5][6][13] |

| Km (Trypsin) | ~5.99 µM (for a similar Boc-Gln-Ala-Arg-MCA substrate) | Trypsin | [14] |

| Km (Urokinase) | 47.7 µM (for Glu-plasminogen activation) | Urokinase | [15] |

| Km (tPA) | 65 µM (for Glu-plasminogen activation in purified system) | tPA | [16] |

| Km (tPA with fibrin) | 0.16 µM (for Glu-plasminogen activation) | tPA | [16] |

Signaling Pathways

The enzymes targeted by the Z-Gly-Gly-Arg-AMC substrate are key players in fundamental physiological processes, namely the coagulation cascade and the fibrinolytic system.

Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions leading to the formation of a fibrin clot to prevent blood loss upon vascular injury. It is traditionally divided into the intrinsic, extrinsic, and common pathways, all of which converge on the activation of thrombin[3]. Thrombin then converts soluble fibrinogen into insoluble fibrin strands that form the clot[3][4].

References

- 1. Z-Gly-Gly-Arg-AMC (Urokinase Substrate III) - Echelon Biosciences [echelon-inc.com]

- 2. Buy Z-Gly-Gly-Arg-AMC HCl (EVT-353775) | 102601-58-1 [evitachem.com]

- 3. assaygenie.com [assaygenie.com]

- 4. Coagulation - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Direct fluorescent assay of urokinase and plasminogen activators of normal and malignant cells: kinetics and inhibitor profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Direct fluorescent assay of urokinase and plasminogen activators of normal and malignant cells: kinetics and inhibitor profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Screening, Synthesis and Biochemical Characterization of SARS-CoV-2 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fibrinolysis and the control of blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. adooq.com [adooq.com]

- 12. selleckchem.com [selleckchem.com]

- 13. The Fibrinolytic System: Mysteries and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jasco-global.com [jasco-global.com]

- 15. researchgate.net [researchgate.net]

- 16. Kinetics of the activation of plasminogen by human tissue plasminogen activator. Role of fibrin - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Z-Gly-Gly-Arg-AMC Acetate: A Versatile Fluorogenic Substrate for Trypsin-like Serine Proteases

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Z-Gly-Gly-Arg-AMC acetate, a sensitive fluorogenic substrate for the measurement of activity of several trypsin-like serine proteases, including thrombin, urokinase (uPA), tissue-type plasminogen activator (tPA), and trypsin. This document offers guidance on determining enzyme kinetics, screening for inhibitors, and understanding the signaling pathways in which these enzymes are involved.

Substrate Overview